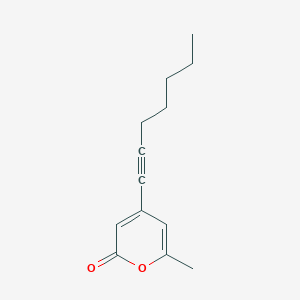
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-: is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the Heptynyl Group: The heptynyl group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has potential biological activities, such as antimicrobial or antifungal properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and produced by various Trichoderma species.
4-Hydroxy-2H-pyran-2-one: Another pyranone derivative with potential biological activities.
Uniqueness
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyranone derivatives
Properties
CAS No. |
502624-20-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-hept-1-ynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-4-5-6-7-8-12-9-11(2)15-13(14)10-12/h9-10H,3-6H2,1-2H3 |
InChI Key |
ITAUHZJQGRLPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















